

# Impact of CsI Thickness on CsPbI<sub>3</sub> Film Properties: A Technical Support Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: cesium;triiodide

Cat. No.: B13726960

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with two-step solution-processed Cesium Lead Iodide (CsPbI<sub>3</sub>) perovskite films. The following sections address common issues encountered during experiments where the thickness of the initial Cesium Iodide (CsI) precursor layer is varied.

## Frequently Asked Questions (FAQs)

**Q1:** How does the initial CsI layer thickness influence the final CsPbI<sub>3</sub> film thickness?

**A1:** In a two-step deposition process, the final CsPbI<sub>3</sub> film thickness is directly related to the initial CsI layer thickness, assuming a complete reaction with a sufficient supply of Lead Iodide (PbI<sub>2</sub>). The conversion from CsI to CsPbI<sub>3</sub> involves the intercalation of PbI<sub>2</sub> into the CsI crystal lattice, leading to a significant volume expansion. Based on the molar volumes, the thickness of the final  $\gamma$ -CsPbI<sub>3</sub> film is theoretically expected to be approximately 2.49 times the thickness of the initial CsI film.

**Q2:** What is the expected impact of increasing the CsI precursor thickness on the grain size of the final CsPbI<sub>3</sub> film?

**A2:** While direct systematic studies on the impact of initial CsI thickness on final CsPbI<sub>3</sub> grain size are not extensively documented, general trends in two-step perovskite film formation suggest that a thicker initial precursor layer can lead to the formation of larger grains in the final perovskite film. This is attributed to a slower and more controlled reaction and crystallization

process when the PbI<sub>2</sub> has to diffuse through a thicker CsI layer. However, excessively thick CsI layers might lead to incomplete conversion and the presence of residual CsI, which can negatively impact the film's morphology and electronic properties.

Q3: Can the thickness of the CsI layer affect the charge carrier mobility of the CsPbI<sub>3</sub> film?

A3: Yes, the CsI thickness can indirectly influence charge carrier mobility. Larger grain sizes, which can result from an optimized CsI thickness, generally lead to a reduction in grain boundaries. Since grain boundaries can act as scattering centers for charge carriers, a film with larger grains and fewer boundaries is expected to exhibit higher charge carrier mobility. Theoretical calculations for cubic CsPbI<sub>3</sub> have shown electron mobilities as high as 1399 cm<sup>2</sup>/V·s. However, achieving such values experimentally is highly dependent on film quality.

Q4: How does CsI thickness relate to the defect density in CsPbI<sub>3</sub> films?

A4: The stoichiometry of the final CsPbI<sub>3</sub> film is critical in determining its defect density. The thickness of the initial CsI layer plays a crucial role in achieving the correct CsI:PbI<sub>2</sub> ratio. An insufficient or excessive CsI thickness relative to the amount of PbI<sub>2</sub> can lead to the formation of point defects such as vacancies and interstitials, which act as charge traps and recombination centers. A well-optimized CsI thickness that promotes complete and uniform conversion to stoichiometric CsPbI<sub>3</sub> is expected to yield a film with a lower defect density.

Q5: What are the potential consequences of using a non-optimal CsI layer thickness on the performance of a CsPbI<sub>3</sub> solar cell?

A5: A non-optimal CsI thickness can negatively impact all key photovoltaic parameters:

- **Short-circuit current density (J<sub>sc</sub>):** An excessively thick CsPbI<sub>3</sub> film resulting from a thick CsI layer can lead to incomplete charge collection due to a shorter carrier diffusion length compared to the film thickness. Conversely, a very thin film may not absorb a sufficient amount of light.
- **Open-circuit voltage (V<sub>oc</sub>) and Fill Factor (FF):** A high defect density resulting from a non-stoichiometric conversion can increase non-radiative recombination, leading to a lower V<sub>oc</sub> and FF. Incomplete conversion can also introduce additional resistive losses, further reducing the FF.

- Power Conversion Efficiency (PCE): As the PCE is a product of  $J_{sc}$ ,  $V_{oc}$ , and FF, any negative impact on these parameters due to a suboptimal  $CSl$  thickness will result in a lower overall device efficiency.

## Troubleshooting Guide

Observed Issue	Potential Cause Related to CsI Thickness	Suggested Troubleshooting Steps
Yellowish or non-uniform final film color	Incomplete conversion of CsI to the black perovskite phase ( $\gamma$ -CsPbI <sub>3</sub> ). This could be due to a CsI layer that is too thick for the amount of PbI <sub>2</sub> used, or insufficient reaction time/temperature.	1. Reduce the concentration of the CsI precursor solution or increase the spin-coating speed to deposit a thinner CsI layer. 2. Ensure an adequate supply of PbI <sub>2</sub> for the conversion. 3. Increase the annealing temperature or duration for the PbI <sub>2</sub> conversion step to promote a more complete reaction.
Low short-circuit current density (J <sub>sc</sub> )	The final CsPbI <sub>3</sub> film is too thick, leading to poor charge carrier extraction. This can result from a thick initial CsI layer.	Systematically decrease the thickness of the initial CsI layer by adjusting the precursor concentration or spin-coating parameters.
Low open-circuit voltage (V <sub>oc</sub> ) and/or Fill Factor (FF)	High density of defect states acting as recombination centers. This can be caused by a non-stoichiometric CsI to PbI <sub>2</sub> ratio resulting from a poorly controlled CsI thickness.	1. Carefully optimize the CsI layer thickness to achieve a stoichiometric conversion to CsPbI <sub>3</sub> . 2. Characterize the films using techniques like photoluminescence to assess defect density as a function of CsI thickness.
Poor film morphology with pinholes	While pinholes can have multiple origins, a very thin or non-uniform initial CsI layer might not provide a good template for the conversion to a dense and uniform CsPbI <sub>3</sub> film.	Increase the CsI precursor concentration or use a lower spin-coating speed to achieve a more uniform and slightly thicker initial CsI layer.

## Quantitative Data Summary

Due to the limited availability of systematic studies directly correlating spin-coated CsI precursor thickness with final CsPbI<sub>3</sub> film properties, the following tables combine established data on the final CsPbI<sub>3</sub> absorber layer thickness with expected trends.

Table 1: Impact of Final CsPbI<sub>3</sub> Absorber Thickness on Solar Cell Performance (Simulation Data)

CsPbI <sub>3</sub> Thickness (nm)	Open-Circuit Voltage (Voc) (V)	Short-Circuit Current Density (Jsc) (mA/cm <sup>2</sup> )	Fill Factor (FF) (%)	Power Conversion Efficiency (PCE) (%)
250	~1.15	~18	~85	~17.5
500	~1.14	~22	~84	~21
750	~1.14	~24	~83	~23
1000	~1.13	~25	~82	~23.5

Note: This data is based on simulation studies and illustrates the general trend of increasing Jsc with thickness, while Voc and FF may slightly decrease. The optimal thickness is a trade-off between light absorption and charge carrier collection.

Table 2: Expected Qualitative Impact of Initial CsI Layer Thickness on CsPbI<sub>3</sub> Film Properties

Initial CsI Thickness	Expected CsPbI <sub>3</sub> Grain Size	Expected Charge Carrier Mobility	Expected Defect Density	Expected Photovoltaic Performance
Too Thin	Small	Lower	High (potential for PbI <sub>2</sub> residue)	Sub-optimal (low J <sub>sc</sub> due to poor absorption, low Voc/FF due to defects)
Optimal	Large, uniform	Higher	Low (stoichiometric film)	High (balanced absorption and charge extraction)
Too Thick	Non-uniform, potential for residual CsI	Lower	High (potential for CsI residue)	Sub-optimal (low J <sub>sc</sub> due to poor charge collection, low FF due to series resistance)

## Experimental Protocols

### Detailed Methodology for Two-Step Solution-Based Deposition of CsPbI<sub>3</sub>

This protocol describes a general procedure for fabricating CsPbI<sub>3</sub> films by sequentially spin-coating CsI and PbI<sub>2</sub> precursor solutions.

#### 1. Substrate Preparation:

- Clean substrates (e.g., FTO-coated glass) by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a nitrogen gun.

- Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

## 2. Deposition of Electron Transport Layer (ETL) (e.g., TiO<sub>2</sub>):

- Deposit a compact TiO<sub>2</sub> layer onto the substrates, for example, by spin-coating a precursor solution followed by annealing.
- Deposit a mesoporous TiO<sub>2</sub> layer by spin-coating a TiO<sub>2</sub> paste and subsequently sintering at high temperature (e.g., 500 °C).

## 3. Deposition of Variable Thickness CsI Layer:

- Prepare CsI precursor solutions of different concentrations (e.g., 0.5 M, 0.75 M, 1.0 M) in a suitable solvent like isopropanol or a mixed solvent system.
- Spin-coat the CsI solution onto the prepared ETL/substrate at a specific spin speed (e.g., 4000 rpm) for a set duration (e.g., 30 seconds). The thickness of the CsI layer can be controlled by varying the precursor concentration and/or the spin speed.
- Anneal the CsI-coated substrates at a moderate temperature (e.g., 70-100 °C) to remove the solvent.

## 4. Conversion to CsPbI<sub>3</sub>:

- Prepare a PbI<sub>2</sub> precursor solution (e.g., 1.0 M) in a solvent like DMF or a DMF:DMSO mixture.
- Deposit the PbI<sub>2</sub> solution onto the CsI layer by spin-coating.
- Anneal the films at a higher temperature (e.g., 150-200 °C) for a specific duration (e.g., 10-30 minutes) to facilitate the intercalation of PbI<sub>2</sub> into the CsI lattice and the formation of the CsPbI<sub>3</sub> perovskite phase.

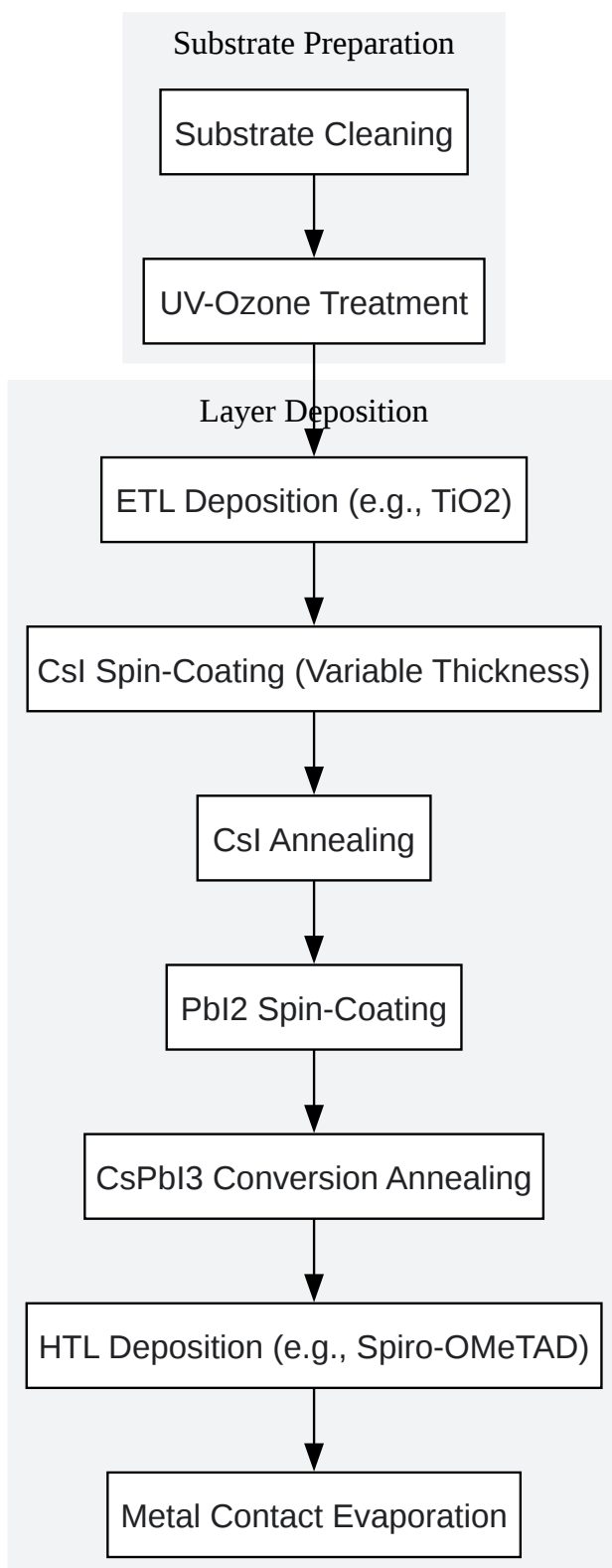
## 5. Deposition of Hole Transport Layer (HTL) and Metal Contact:

- Spin-coat an HTL solution (e.g., Spiro-OMeTAD) onto the cooled CsPbI<sub>3</sub> film.

- Finally, deposit a metal back contact (e.g., Gold or Silver) by thermal evaporation through a shadow mask to define the device area.

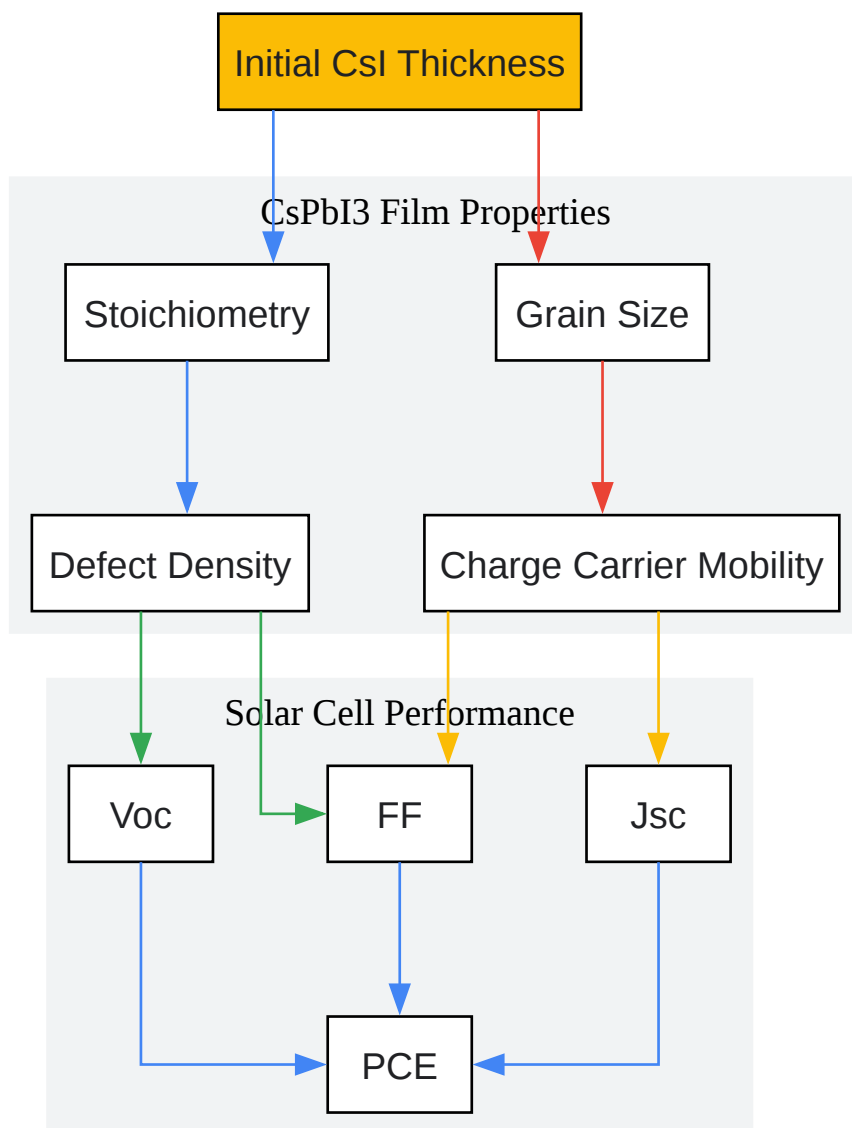
## Visualizations





[Click to download full resolution via product page](#)

Caption: Experimental workflow for the two-step solution-based fabrication of CsPbI<sub>3</sub> solar cells.



[Click to download full resolution via product page](#)

Caption: Logical relationships between initial CsI thickness and final CsPbI<sub>3</sub> film and device properties.

- To cite this document: BenchChem. [Impact of CsI Thickness on CsPbI<sub>3</sub> Film Properties: A Technical Support Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films\]](https://www.benchchem.com/product/b13726960#impact-of-csi-thickness-on-the-properties-of-cspbi3-films)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)